![molecular formula C7H5F9O B1621084 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane CAS No. 502482-28-2](/img/structure/B1621084.png)
2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane
Overview
Description
“2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane” is a chemical compound with the molecular formula C7H5F9O . It is also known by other names such as 4,4-Bis(trifluoromethyl)-1,2-epoxy-5,5,5-trifluoropentane and 3-(Nonafluoro-tert-butyl)propen-1,2-oxide .
Molecular Structure Analysis
The molecular weight of “this compound” is 276.10 g/mol . The InChI string representation of its structure is InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2
.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 276.10 g/mol . It has a computed XLogP3-AA value of 3.7, indicating its lipophilicity . It has no hydrogen bond donors and 10 hydrogen bond acceptors . The compound has 2 rotatable bonds . The topological polar surface area is 12.5 Ų .
Scientific Research Applications
Environmental Degradation and Fate
Studies on polyfluoroalkyl chemicals, which may include compounds similar to 2-[3,3,3-Trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane, have shown that microbial degradation plays a significant role in their environmental fate. Liu and Avendaño (2013) reviewed microbial degradation pathways, highlighting the transformation of polyfluoroalkyl into perfluoroalkyl acids (PFAAs) through environmental processes, underscoring the importance of understanding these compounds' biodegradability and degradation products for environmental risk assessment (Liu & Mejia Avendaño, 2013).
Fluoroalkylation in Aqueous Media
The progress of fluoroalkylation reactions, including those involving oxirane structures, in aqueous media, has been comprehensively reviewed. The unique effects of fluorinated functionalities on molecules make these reactions significant for the development of pharmaceuticals, agrochemicals, and functional materials. Song et al. (2018) emphasized the environmental-friendly aspect of these reactions, providing insight into green chemistry advancements (Song et al., 2018).
Polymerization and Material Science
The synthesis and applications of vegetable oil-derived epoxy monomers, where oxirane rings are critical, have been explored in the context of creating materials with improved mechanical properties and lower environmental impact. Wang and Schuman (2013) discussed the potential of such epoxy monomers derived from renewable sources for fabricating structural composites, indicating a sustainable approach to material science (Wang & Schuman, 2013).
Copolymerization with Carbon Dioxide
The copolymerization of oxiranes, including structures akin to this compound, with carbon dioxide to produce polycarbonates represents a novel approach to utilizing greenhouse gases for producing value-added materials. Ang et al. (2015) reviewed advancements in catalysts facilitating this copolymerization, highlighting the environmental benefits of converting CO2 into useful polymers (Ang et al., 2015).
Mechanism of Action
Target of Action
It’s known that this compound is a precursor to a trifluoromethyl chiral auxiliary .
Mode of Action
It’s known that it promotes a highly diastereoselective simmons-smith cyclopropanation . This suggests that it may interact with its targets to induce specific stereochemical configurations in the resulting compounds.
Biochemical Pathways
Given its role in promoting diastereoselective cyclopropanation , it may influence pathways involving the formation of cyclopropane rings, which are common in many biologically active compounds.
Pharmacokinetics
Its physical and chemical properties such as density (17±01 g/cm3), boiling point (604±350 °C at 760 mmHg), and molecular weight (180048) can provide some insights into its potential pharmacokinetic behavior .
Result of Action
Its role in promoting diastereoselective cyclopropanation suggests that it may influence the stereochemical configuration of resulting compounds, potentially affecting their biological activity.
properties
IUPAC Name |
2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F9O/c8-5(9,10)4(6(11,12)13,7(14,15)16)1-3-2-17-3/h3H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTYEHSXMRNMKA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F9O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379708 | |
Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
502482-28-2 | |
Record name | 2-[3,3,3-trifluoro-2,2-bis(trifluoromethyl)propyl]oxirane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00379708 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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